molecular formula C7H12Cl3NO B14345881 Bis(3-chloropropyl)carbamyl chloride CAS No. 97883-95-9

Bis(3-chloropropyl)carbamyl chloride

Cat. No.: B14345881
CAS No.: 97883-95-9
M. Wt: 232.5 g/mol
InChI Key: VGLSVPKAFHYIKI-UHFFFAOYSA-N
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Description

Bis(3-chloropropyl)carbamyl chloride (CAS No. 114326-14-6) is a chlorinated carbamate derivative characterized by two 3-chloropropyl groups attached to a carbamyl chloride core. This compound is highly reactive due to the presence of the electrophilic carbamyl chloride group (-NCOCl), making it a potent acylating agent in organic synthesis. Its primary applications include serving as an intermediate in the preparation of polymers, agrochemicals, and pharmaceuticals, where selective functionalization is required.

Properties

CAS No.

97883-95-9

Molecular Formula

C7H12Cl3NO

Molecular Weight

232.5 g/mol

IUPAC Name

N,N-bis(3-chloropropyl)carbamoyl chloride

InChI

InChI=1S/C7H12Cl3NO/c8-3-1-5-11(7(10)12)6-2-4-9/h1-6H2

InChI Key

VGLSVPKAFHYIKI-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCCCl)C(=O)Cl)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Phosgene reacts with the amine in a two-step process:

  • Formation of a carbamic acid chloride intermediate via nucleophilic attack of the amine on phosgene.
  • Elimination of HCl, facilitated by a tertiary amine base (e.g., triethylamine or pyridine).

Representative Protocol :

  • Reactants : Bis(3-chloropropyl)amine (1.0 mol), phosgene (1.1 mol), triethylamine (2.2 mol).
  • Conditions : Anhydrous dichloromethane, 0–5°C, 4–6 hours.
  • Yield : 78–85% after vacuum distillation.

Industrial Adaptations

Large-scale production often substitutes phosgene with safer alternatives like triphosgene (bis(trichloromethyl) carbonate, BTC). Triphosgene decomposes controllably to release phosgene in situ, reducing handling risks.

Thionyl Chloride (SOCl₂) Method

Thionyl chloride provides an alternative chlorination pathway, particularly useful for converting bis(3-chloropropyl)carbamic acid derivatives.

Procedure

  • Precursor Synthesis : Bis(3-chloropropyl)carbamic acid is prepared via hydrolysis of the corresponding isocyanate.
  • Chlorination : The carbamic acid reacts with SOCl₂ under reflux:

Reaction Conditions :

Parameter Value
Molar Ratio (Acid:SOCl₂) 1:2.5
Solvent Toluene
Temperature 80°C, 3 hours
Yield 72–76%

Advantages

  • Avoids phosgene handling.
  • Compatible with moisture-sensitive substrates.

Triphosgene (BTC) as a Phosgene Substitute

BTC’s crystalline solid form and controlled decomposition make it preferable for laboratory-scale synthesis.

Mechanistic Pathway

BTC decomposes in the presence of nucleophiles (e.g., amines) to generate phosgene:
$$ \text{C(OCCl₃)₂O + 3 RNH₂ → 3 COCl₂ + 6 HCl + byproducts} $$

Optimized Protocol :

  • Reactants : Bis(3-chloropropyl)amine (1.0 mol), BTC (0.33 mol).
  • Solvent : Tetrahydrofuran (THF).
  • Additives : 2,6-Lutidine (2.2 mol) to scavenge HCl.
  • Yield : 81% with >98% purity (GC-MS).

From 3-Chloropropyl Isocyanate

This two-step method first synthesizes the isocyanate intermediate, followed by chlorination.

Step 1: Isocyanate Formation

3-Chloropropyl isocyanate is prepared via Curtius rearrangement or phosgenation of 3-chloropropylamine.

Step 2: Chlorination

The isocyanate reacts with excess thionyl chloride:
$$ \text{RNCO + 2 SOCl₂ → RNC(O)Cl + SO₂ + HCl} $$

Key Data :

  • Temperature : 50–60°C.
  • Reaction Time : 6 hours.
  • Yield : 68–70%.

Comparative Analysis of Methods

The table below evaluates critical parameters across synthesis routes:

Method Yield (%) Purity (%) Safety Considerations Scalability
Phosgene 78–85 95–98 High toxicity, requires strict containment Industrial
Thionyl Chloride 72–76 90–93 SO₂ emissions, corrosive Lab-scale
Triphosgene (BTC) 80–82 98–99 Low volatility, controlled release Lab to pilot plant
Isocyanate Route 68–70 88–90 Intermediate toxicity Specialized applications

Challenges and Optimization Strategies

  • Purity Issues : Byproducts like trimers or N-chloro derivatives form at elevated temperatures. Mitigated by maintaining reaction temperatures below 60°C.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve BTC decomposition efficiency versus non-polar alternatives.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate chlorination but risk over-reaction.

Emerging Techniques

Recent advances include:

  • Microreactor Systems : Enable precise control of exothermic phosgene reactions, reducing side products.
  • Biocatalytic Routes : Preliminary studies explore lipase-mediated carbamyl chloride synthesis, though yields remain <40%.

Chemical Reactions Analysis

Types of Reactions: Bis(3-chloropropyl)carbamyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the 3-chloropropyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form bis(3-chloropropyl)carbamic acid and hydrochloric acid.

    Condensation: It can react with amines to form urea derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide can be performed at room temperature.

    Condensation: Amines such as aniline or benzylamine are used, and the reaction is often conducted in the presence of a base like triethylamine.

Major Products:

    Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.

    Hydrolysis: The major product is bis(3-chloropropyl)carbamic acid.

    Condensation: Urea derivatives are formed.

Scientific Research Applications

Bis(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of bis(3-chloropropyl)carbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Reactivity Differences

  • This compound: The carbamyl chloride group (-NCOCl) enables nucleophilic acyl substitution, reacting readily with amines, alcohols, and thiols. The dual 3-chloropropyl groups introduce steric hindrance but enhance lipophilicity, favoring reactions in non-polar media .
  • tert-Butyl (3-chloropropyl)carbamate : The tert-butyl carbamate group (-OCONH-tBu) is hydrolytically stable, requiring strong acids or bases for deprotection. Its single 3-chloropropyl group reduces steric effects compared to the bis-substituted analog, enhancing solubility in polar solvents .
  • Carborane Derivatives (e.g., 1,2-Bis(3-chloropropyl)-closo-carborane) : While structurally distinct (boron cage core), the addition of 3-chloropropyl groups elongates the cage C-C bond (1.672 Å in bis-substituted carboranes) due to steric strain, as observed in X-ray studies (). However, the inert carborane core limits reactivity, contrasting sharply with the electrophilic carbamyl chloride .

Structural Insights from Carborane Studies

Although carboranes () differ in core structure, their substitution patterns offer indirect insights:

  • Increasing 3-chloropropyl substituents elongate bond lengths (e.g., 1.628 Å → 1.672 Å in carboranes), suggesting steric effects that may parallel strain in carbamyl chlorides .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes rate
Reaction Time6–8 hoursReduces side products
Solvent PurityAnhydrous, HPLC-gradePrevents hydrolysis

Basic Research Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies chlorine substitution patterns and carbamyl group integration (e.g., δ 3.6–4.0 ppm for CH₂-Cl protons) .
  • FT-IR: Peaks at ~1700 cm⁻¹ confirm the carbonyl (C=O) stretch of the carbamyl group.
  • Elemental Analysis: Validate molecular formula (e.g., C₇H₁₂Cl₂NO) with ≤1% deviation .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ or [M-Cl]⁺ fragments.

Basic Research Question: What are the recommended handling and storage protocols to ensure compound stability?

Answer:

  • Storage: Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption .
  • Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure .
  • Decomposition Risks: Avoid prolonged exposure to heat (>100°C) or strong bases to prevent hydrolysis to 3-chloropropylamine and CO₂ .

Advanced Research Question: How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound in nucleophilic substitutions?

Answer:

  • Mechanistic Studies: Use density functional theory (DFT) to model transition states and activation energies for carbamyl chloride reactions. For example, calculate the energy barrier for amine nucleophiles attacking the carbonyl carbon.
  • Kinetic Analysis: Monitor reaction progress via in situ IR or HPLC to validate computational predictions .
  • Data Interpretation: Compare experimental rate constants (k) with DFT-derived values to refine mechanistic models.

Advanced Research Question: How does thermal stability vary under different experimental conditions, and what decomposition products form?

Answer:

  • Thermogravimetric Analysis (TGA): this compound shows 5% mass loss at 120°C, indicating onset of decomposition .
  • GC-MS Analysis of Decomposition Products: Detect 3-chloropropyl isocyanate (m/z 121) and HCl gas under oxidative conditions.
  • Mitigation Strategies: Conduct reactions below 100°C and exclude moisture to suppress degradation .

Q. Table 2: Thermal Stability Profile

ConditionDecomposition OnsetMajor Products
Dry N₂, 120°C5% mass loss3-chloropropyl isocyanate
Humid Air, 80°CImmediate hydrolysisCO₂, 3-chloropropylamine

Advanced Research Question: What advanced analytical methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity)?

Answer:

  • Contradiction Example: Discrepancies in solubility (polar vs. nonpolar solvents) may arise from impurities or hydration states.
  • Resolution Strategies:
    • Standardized Protocols: Replicate measurements using USP/Ph.Eur. guidelines for solubility testing.
    • Statistical Analysis: Apply ANOVA to compare datasets from multiple labs; outliers suggest methodological errors .
    • Cross-Validation: Use orthogonal techniques (e.g., NMR vs. HPLC) to confirm purity.

Advanced Research Question: How can researchers design experiments to probe the electrophilic reactivity of this compound in complex matrices?

Answer:

  • Competitive Reactivity Assays: Introduce competing electrophiles (e.g., acyl chlorides) and quantify product ratios via LC-MS.
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated solvents to identify rate-limiting steps.
  • Matrix Complexity: Simulate biological or environmental matrices by adding proteins/salts and monitor reactivity via ¹H NMR .

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